Cas no 860786-78-3 (5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline)
5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 5-[(4-fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- 5-(4-fluorobenzenesulfonyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
- MLS000549319
- HMS2385O21
- SMR000168902
- 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
-
- Inchi: 1S/C18H16F4N2O2S/c19-13-4-6-15(7-5-13)27(25,26)24-11-14-2-1-9-23(14)16-8-3-12(10-17(16)24)18(20,21)22/h3-8,10,14H,1-2,9,11H2
- InChI Key: DUFZLDQMWSIWOF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(N1C2C=C(C(F)(F)F)C=CC=2N2CCCC2C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 643
- XLogP3: 4.1
- Topological Polar Surface Area: 49
5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-1mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 1mg |
¥357.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-2mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 2mg |
¥413.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-5mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 5mg |
¥441.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-10mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 10mg |
¥616.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-20mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 20mg |
¥903.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625558-25mg |
5-((4-Fluorophenyl)sulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-78-3 | 98% | 25mg |
¥917.00 | 2024-04-28 |
5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline: A Comprehensive Overview
The compound 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS No. 860786-78-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of quinoxalines, which are known for their unique electronic properties and structural versatility. The presence of a sulfonyl group at the 5-position and a trifluoromethyl group at the 7-position introduces additional functional complexity, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of quinoxaline derivatives in drug discovery and materials science. The sulfonyl group at the 5-position is particularly significant as it enhances the molecule's solubility and bioavailability. This feature makes it a promising candidate for pharmaceutical applications. Additionally, the trifluoromethyl group at the 7-position contributes to the compound's stability and lipophilicity, which are critical properties for drug candidates targeting specific biological pathways.
One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted reactions. These methods have significantly reduced reaction times while maintaining high yields. Researchers have also explored the use of catalytic systems to optimize the formation of the quinoxaline core structure. Such innovations not only enhance the efficiency of synthesis but also pave the way for large-scale production.
The structural uniqueness of 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has led to its exploration in various applications. In materials science, this compound has shown potential as a precursor for advanced organic semiconductors. Its electronic properties make it suitable for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated its ability to form stable charge transport layers in OLED devices.
In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory agent. The sulfonyl group plays a crucial role in modulating the molecule's interaction with biological targets. Preclinical studies have shown promising results in reducing inflammation markers in animal models. Furthermore, its trifluoromethyl group contributes to its resistance against metabolic degradation, which is a critical factor for drug efficacy.
Another area where this compound has garnered attention is in catalysis. The quinoxaline framework provides a rigid platform for attaching catalytic groups. Researchers have successfully utilized this compound as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers under harsh reaction conditions makes it a valuable tool in asymmetric synthesis.
From an environmental perspective, understanding the ecological impact of 5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3a-hexahydropyrrolo[1,a]quinoxaline is crucial. Recent toxicity studies have indicated that it exhibits low acute toxicity to aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term effects on ecosystems.
In conclusion,5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,a-hexahydropyrrolo[1,a]quinoxaline (CAS No. 860786-78-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic exploration and industrial development.
860786-78-3 (5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)